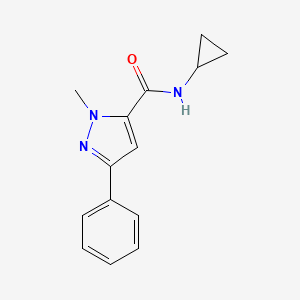

N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Description

N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agricultural chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name |

N-cyclopropyl-2-methyl-5-phenylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c1-17-13(14(18)15-11-7-8-11)9-12(16-17)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWQTWUACTVACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a hydrazine derivative with a 1,3-diketone, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of transition-metal catalysts and photoredox reactions to enhance yield and selectivity. The process is optimized to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Scientific Research Applications

Chemical Properties and Mechanisms of Action

N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide belongs to the pyrazole class of compounds, characterized by a five-membered ring containing nitrogen atoms. Its unique structure allows it to interact with specific molecular targets, leading to various biological effects.

Mechanisms of Action:

- Enzyme Inhibition : The compound may inhibit certain enzymes or receptors involved in critical biochemical pathways. For instance, it has been shown to interfere with the synthesis of essential cellular components in fungi and insects, leading to their growth inhibition.

- Cellular Disruption : It disrupts biochemical processes necessary for the survival of target organisms, such as cell wall synthesis in fungi and physiological processes in insect pests.

Scientific Research Applications

The applications of this compound can be categorized into three main areas:

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. This inhibition may lead to reduced tumor growth and enhanced therapeutic outcomes in cancer treatment. Case Study : A study on MCF7 breast cancer cells showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

- Anti-inflammatory Properties : Investigations have suggested that this compound can reduce pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Agricultural Chemistry

This compound exhibits significant antifungal and insecticidal properties:

- Antifungal Activity : It has demonstrated potent fungicidal effects against pathogens like Erysiphe graminis, disrupting cell wall synthesis and leading to cell death . Case Study : Inhibition studies revealed that the compound effectively controlled fungal growth, showcasing its potential as a biofungicide.

- Insecticidal Activity : The compound shows significant activity against pests such as Aphis fabae, suggesting its utility as a bioinsecticide. Its mechanism involves interference with physiological processes critical for pest survival.

Chemical Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its versatile chemical properties enable the development of novel compounds with enhanced biological activities.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit fungal growth by interfering with the synthesis of essential cellular components .

Comparison with Similar Compounds

Similar Compounds

Isoflucypram: N-[[5-Chloro-2-(1-methylethyl)phenyl]methyl]-N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxamide.

Other Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents, such as 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide.

Uniqueness

N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of cyclopropyl, methyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

N-Cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is an organic compound belonging to the pyrazole class, characterized by a five-membered ring containing nitrogen atoms. This compound has garnered attention for its diverse biological activities, including antifungal, insecticidal, and potential therapeutic applications in various medical fields.

Overview of Biological Activities

The biological activity of this compound can be summarized as follows:

- Antifungal Activity : Demonstrates potent fungicidal effects against pathogens such as Erysiphe graminis.

- Insecticidal Activity : Exhibits significant insecticidal properties against pests like Aphis fabae.

- Potential Therapeutic Applications : Explored for roles in cancer treatment and anti-inflammatory responses.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to disrupt essential biochemical pathways in target organisms, leading to cell death or inhibition. This includes interference with the synthesis of critical cellular components necessary for fungal and insect survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Fungicidal Activity :

- A study highlighted that this compound effectively inhibited the growth of Erysiphe graminis, a common fungal pathogen affecting crops. The mode of action is suggested to involve disruption of cell wall synthesis, leading to cell death.

-

Insecticidal Properties :

- Research demonstrated that this compound showed significant activity against Aphis fabae, indicating its potential as a bioinsecticide. The compound's ability to interfere with the physiological processes of these pests was noted as a key factor in its efficacy.

-

Therapeutic Potential :

- Investigations into the anticancer properties of pyrazole derivatives have indicated that compounds similar to this compound could inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism. This inhibition could lead to reduced tumor growth and enhanced therapeutic outcomes in cancer treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-Methyl-1H-pyrazole-5-carboxamide | Lacks cyclopropyl group | Different chemical and biological properties |

| N-Cyclopropyl-1H-pyrazole-5-carboxamide | Cyclopropyl group present | Enhanced stability and reactivity |

| 4-Amino-N-(4-methylphenyl)-pyrazole | Amino group substitution | Analgesic effects |

This compound is unique due to the combination of cyclopropyl and methyl groups on the pyrazole ring, which enhances its biological activity compared to related compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropyl-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential coupling of the pyrazole core with cyclopropane and phenyl substituents. Key steps include:

- Cyclopropane Introduction : Use of cyclopropane derivatives (e.g., cyclopropylamine) under coupling agents like EDCI/HOBt in DMF at 0–25°C .

- Pyrazole Carboxamide Formation : Activation of the carboxylic acid moiety via mixed anhydride or coupling reagents, followed by amidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

- Optimization : Microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) improves efficiency for related pyrazole derivatives .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, pyrazole C=O at ~165 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 298.1422 for C₁₅H₁₅N₃O) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA, UV detection at 254 nm) .

Q. How is the biological activity of this compound initially screened in vitro?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors associated with pyrazole derivatives (e.g., kinases, GPCRs) .

- Assays :

- Enzyme Inhibition: Fluorescence-based assays (e.g., ATPase activity) at 10–100 µM concentrations .

- Antimicrobial Testing: Broth microdilution (MIC determination against S. aureus or E. coli) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate variable impacts .

- Structural Analysis : X-ray crystallography or DFT calculations to correlate activity with electronic/steric effects of substituents (e.g., cyclopropyl vs. phenyl groups) .

Q. What strategies optimize the compound’s reactivity in cross-coupling or functionalization reactions?

- Methodological Answer :

- Catalyst Screening : Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling of aryl halides .

- Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates in SNAr reactions .

- Protecting Groups : Boc protection of the carboxamide during heterocycle functionalization .

Q. How can computational methods predict binding modes and selectivity for biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge regions) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound’s derivatives?

- Methodological Answer :

- Substituent Variation : Systematic replacement of cyclopropyl with larger rings (e.g., cyclohexyl) to assess steric effects .

- Bioisosteric Swaps : Replace the phenyl group with thiophene or pyridine and compare IC₅₀ values .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- Methodological Answer :

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .

- pH Stability : Assess hydrolysis in simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) .

Q. What analytical workflows validate target engagement in cellular models?

- Methodological Answer :

- CETSA (Cellular Thermal Shift Assay) : Detect stabilization of target proteins (e.g., kinases) after compound treatment .

- Pull-Down Assays : Biotinylated probes coupled with streptavidin beads for affinity capture and MS identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.